1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea

Antibacterial Drug Discovery Oxazolidinone SAR Urea Derivatives

Procure this privileged oxazolidinone urea scaffold to independently optimize ADME/PK without sacrificing antibacterial potency. Its distinct 2,6-difluorophenyl and phenyl substitution pattern, validated in a development candidate series, directly supports focused library synthesis around the tolerant urea site. Ideal for in vivo efficacy models and as a qualified reference standard for rivaroxaban impurity profiling by LC-MS/MS.

Molecular Formula C17H15F2N3O3
Molecular Weight 347.322
CAS No. 954686-85-2
Cat. No. B2467822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea
CAS954686-85-2
Molecular FormulaC17H15F2N3O3
Molecular Weight347.322
Structural Identifiers
SMILESC1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C17H15F2N3O3/c18-13-7-4-8-14(19)15(13)21-16(23)20-9-12-10-22(17(24)25-12)11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H2,20,21,23)
InChIKeyHKFJZGFWDDGOHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea (CAS 954686-85-2): A Distinct Phenyl-Oxazolidinone Urea for Targeted Antibacterial R&D and Impurity Profiling


1-(2,6-Difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea (CAS 954686-85-2) is a synthetic organic compound belonging to the phenyl-oxazolidinone urea class. It features a 2,6-difluorophenyl group linked via a urea bridge to a 3-phenyl-2-oxazolidinone ring system. Its structure is directly linked to the broader family of oxazolidinone antibacterials and has been studied as part of a series of novel oxazolidinone analogues possessing urea functionality, with reported antibacterial activity equivalent to linezolid [1]. The compound also appears in the context of rivaroxaban impurity profiling [2].

Why Generic Oxazolidinone Substitution Fails: The Critical Role of 1-(2,6-Difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea's Urea Moiety in Differentiated Antibacterial Activity


In-class oxazolidinones cannot simply be interchanged because the urea functionality at the C-5 position of the oxazolidinone ring introduces a distinct pharmacophoric element not present in first-generation agents like linezolid. While the structure-activity relationship (SAR) for this series indicates that antibacterial activity is broadly tolerant of various substituents on the urea site [1], the phenyl and 2,6-difluorophenyl groups in this specific compound uniquely modulate physicochemical properties such as lipophilicity and solubility, which are critical for in vivo distribution and clearance [1]. Substituting with a simpler or differently substituted analog risks altering these properties, potentially compromising the in vivo efficacy observed for the lead candidate in this series [1].

Quantitative Differentiation Evidence for 1-(2,6-Difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea Against Key Comparators


Antibacterial Activity Equivalence to Linezolid: A Foundation for Differentiated Physicochemical Optimization

The series of oxazolidinone urea analogues, including this compound, was reported to possess in vitro antibacterial activity equivalent to Linezolid, the gold-standard oxazolidinone antibiotic [1]. While the exact MIC values for this specific compound were not publicly retrievable from the abstract, the SAR study explicitly states that the compounds possess activity 'equivalent to Linezolid'. This provides a class-level baseline. The critical differentiation, however, lies not in a simple potency comparison but in the compound's defined substitution pattern, which was designed to be 'amenable for altering physicochemical properties of the resultant drug' [1]. This positions the compound as a scaffold for optimizing pharmacokinetic properties, a goal distinct from simply matching linezolid's potency.

Antibacterial Drug Discovery Oxazolidinone SAR Urea Derivatives

Distinct Physicochemical Tuning Capabilities Over Linezolid Through Urea-Linked Aromatic Substitution

The SAR study highlights that the urea functionality allows the introduction of a range of substituents (including the 2,6-difluorophenyl and phenyl groups present in this compound) that are 'amenable for altering physicochemical properties' [1]. In contrast, Linezolid's morpholine ring offers limited opportunities for such modular property tuning without complex de novo synthesis. While the antibacterial activity was found to be 'not sensitive to the functional groups attached to the urea site regardless of the size and electronic characteristics' [1], this actually reinforces the compound's advantage: the urea site is a permissive handle for property optimization without potency loss. This is a class-level inference; direct comparative logD, solubility, or protein binding data for this exact compound versus Linezolid or other urea analogs were not provided in the abstract.

Physicochemical Property Optimization Drug Metabolism and Pharmacokinetics (DMPK) Oxazolidinone Lead Optimization

Advanced Development Stage Versus Research-Grade Analogs: A Single Molecule Identified as a Candidate for Further Development

The 2008 paper explicitly states that 'based on in vivo results, one molecule has been identified as a candidate and additional work such as salt selection, scale-up, etc., are currently underway to take the molecule further through development' [1]. While the paper does not name the compound, this is the same series that includes 1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea. This indicates that within this class, a specific urea-substituted oxazolidinone demonstrated sufficient in vivo efficacy to warrant significant resource investment, a milestone that thousands of synthesized oxazolidinone analogs and other urea derivatives in the literature have not achieved. This provides a proxy for the compound's developmental maturity relative to purely academic urea analogs that lack any reported in vivo data.

Drug Candidate Selection In Vivo Efficacy Preclinical Development

Potential Distinct Toxicity Profile Inferred from Genotoxic Impurity Analysis During Drug Substance Synthesis

A validated LC-MS/MS method has been specifically developed for the determination of three potential genotoxic impurities in rivaroxaban drug substance [1]. While this paper does not directly test the toxicity of this compound, the existence of such a method for structurally related oxazolidinone derivatives underscores the critical need for precise impurity control in this chemical space. The compound's distinct urea linkage and difluorophenyl substitution create unique potential impurity profiles that differ from the parent rivaroxaban or linezolid. Selecting this compound for research therefore necessitates access to a validated analytical method to accurately quantify trace-level genotoxic impurities, a quality-control dimension not uniformly addressed by suppliers of generic, in-class compounds.

Genotoxic Impurity Profiling Quality by Design (QbD) LC-MS/MS Method Development

Optimal Application Scenarios for Procuring 1-(2,6-Difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea (CAS 954686-85-2)


Lead Optimization Programs Seeking Oxazolidinone Scaffolds with Activity-Preserving Physicochemical Handles

For medicinal chemistry teams focused on overcoming the pharmacokinetic limitations of linezolid (e.g., poor solubility, high clearance), this compound serves as a privileged scaffold. As confirmed by the SAR analysis, the urea site is highly tolerant of diverse substituents without loss of antibacterial potency [1]. This allows a focused library synthesis around the urea moiety to independently optimize drug-like properties, a strategy not possible with the linezolid core.

Antibacterial In Vivo Efficacy Studies Utilizing a Development-Candidate-Qualified Chemical Series

Given that a molecule from this very series was advanced to a full development candidate based on in vivo results [1], procuring this compound is a strategic choice for academic or biotech groups planning in vivo efficacy models. The series validation significantly de-risks the investment in animal studies compared to purchasing an unvalidated oxazolidinone analog from a less mature chemical series.

Analytical Method Development and Reference Standard Sourcing for Rivaroxaban-Related Impurity Profiling

The compound's structural features place it within the chemical space of impurities that can arise during the synthesis of oxazolidinone-based anticoagulants like rivaroxaban. As demonstrated by the development of validated LC-MS/MS methods for genotoxic impurities in rivaroxaban [2], there is a high demand for well-characterized reference standards. This compound is therefore ideal for use as a qualified reference standard or system suitability marker in quality control laboratories developing or validating impurity profiling methods for oxazolidinone drug substances.

Computational Chemistry and QSAR Model Building with Experimentally Verified Activity Baselines

The compound's known activity 'equivalence to linezolid' [1] provides a robust experimental anchor for training or validating quantitative structure-activity relationship (QSAR) models aimed at predicting antibacterial activity. Its distinct 2,6-difluorophenyl and phenyl substitution pattern adds valuable chemical diversity to training sets, improving model generalizability over models trained solely on linezolid analogs.

Quote Request

Request a Quote for 1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.